molecular formula C7H14ClNO3S B13930972 3-(tert-Butoxy)azetidine-1-sulfonyl chloride

3-(tert-Butoxy)azetidine-1-sulfonyl chloride

Cat. No.: B13930972
M. Wt: 227.71 g/mol
InChI Key: MFGUNVVUJIGLTM-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)azetidine-1-sulfonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)azetidine-1-sulfonyl chloride typically involves the reaction of azetidine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with chlorosulfonic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)azetidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .

Scientific Research Applications

3-(tert-Butoxy)azetidine-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)azetidine-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate
  • tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate

Uniqueness

3-(tert-Butoxy)azetidine-1-sulfonyl chloride is unique due to its specific reactivity profile and the presence of the tert-butoxy group, which can influence its chemical behavior and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity under certain conditions.

Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]azetidine-1-sulfonyl chloride

InChI

InChI=1S/C7H14ClNO3S/c1-7(2,3)12-6-4-9(5-6)13(8,10)11/h6H,4-5H2,1-3H3

InChI Key

MFGUNVVUJIGLTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CN(C1)S(=O)(=O)Cl

Origin of Product

United States

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